molecular formula C10H15ClSi B14498090 Chloro(dimethyl)(1-phenylethyl)silane CAS No. 65118-86-7

Chloro(dimethyl)(1-phenylethyl)silane

Cat. No.: B14498090
CAS No.: 65118-86-7
M. Wt: 198.76 g/mol
InChI Key: VTXWOPRUBHBFGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chloro(dimethyl)(1-phenylethyl)silane is an organosilicon compound with the molecular formula C10H15ClSi. It is a derivative of silane, where the silicon atom is bonded to two methyl groups, one phenylethyl group, and one chlorine atom. This compound is known for its reactivity and is used in various chemical processes, particularly in the synthesis of other organosilicon compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: Chloro(dimethyl)(1-phenylethyl)silane can be synthesized through the reaction of dimethylchlorosilane with phenylethylmagnesium bromide in an ether solvent. The reaction typically proceeds as follows:

(CH3)2SiCl+C6H5CH2CH2MgBr(CH3)2Si(PhCH2CH2)Cl+MgBrCl\text{(CH}_3\text{)}_2\text{SiCl} + \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{MgBr} \rightarrow \text{(CH}_3\text{)}_2\text{Si(PhCH}_2\text{CH}_2\text{)}\text{Cl} + \text{MgBrCl} (CH3​)2​SiCl+C6​H5​CH2​CH2​MgBr→(CH3​)2​Si(PhCH2​CH2​)Cl+MgBrCl

Industrial Production Methods: Industrial production of this compound involves the direct process, where methyl chloride reacts with a silicon-copper alloy to produce various methylchlorosilanes. These intermediates can then be further reacted to introduce the phenylethyl group.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxyl, alkoxy, or amino groups.

    Hydrolysis: The compound reacts with water to produce silanols and hydrochloric acid.

(CH3)2Si(PhCH2CH2)Cl+H2O(CH3)2Si(PhCH2CH2)OH+HCl\text{(CH}_3\text{)}_2\text{Si(PhCH}_2\text{CH}_2\text{)}\text{Cl} + \text{H}_2\text{O} \rightarrow \text{(CH}_3\text{)}_2\text{Si(PhCH}_2\text{CH}_2\text{)}\text{OH} + \text{HCl} (CH3​)2​Si(PhCH2​CH2​)Cl+H2​O→(CH3​)2​Si(PhCH2​CH2​)OH+HCl

Common Reagents and Conditions:

    Nucleophiles: Hydroxide ions, alkoxides, and amines.

    Solvents: Ether, tetrahydrofuran, and hexane.

    Conditions: Reactions are typically carried out under anhydrous conditions to prevent premature hydrolysis.

Major Products:

    Silanols: Formed through hydrolysis.

    Substituted Silanes: Formed through nucleophilic substitution.

Scientific Research Applications

Chloro(dimethyl)(1-phenylethyl)silane is used in various scientific research applications:

Mechanism of Action

The mechanism of action of chloro(dimethyl)(1-phenylethyl)silane involves its reactivity towards nucleophiles. The silicon-chlorine bond is highly polarized, making the silicon atom electrophilic and susceptible to attack by nucleophiles. This leads to the formation of new silicon-oxygen or silicon-nitrogen bonds, depending on the nucleophile used .

Comparison with Similar Compounds

Uniqueness: Chloro(dimethyl)(1-phenylethyl)silane is unique due to its specific phenylethyl substitution, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly useful in specialized synthetic applications where the phenylethyl group is desired.

Properties

CAS No.

65118-86-7

Molecular Formula

C10H15ClSi

Molecular Weight

198.76 g/mol

IUPAC Name

chloro-dimethyl-(1-phenylethyl)silane

InChI

InChI=1S/C10H15ClSi/c1-9(12(2,3)11)10-7-5-4-6-8-10/h4-9H,1-3H3

InChI Key

VTXWOPRUBHBFGX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)[Si](C)(C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.